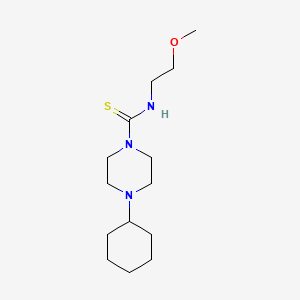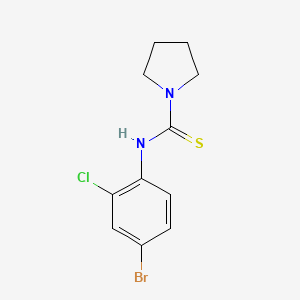
4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide
描述
4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide, also known as CX-516, is a compound that belongs to the family of ampakines. Ampakines are a class of compounds that modulate the activity of AMPA receptors, which are involved in synaptic plasticity. CX-516 has been shown to enhance cognitive function and has potential applications in the treatment of cognitive disorders.
作用机制
4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide modulates the activity of AMPA receptors, which are involved in synaptic plasticity. By enhancing the activity of these receptors, 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide can improve the efficiency of synaptic transmission and enhance cognitive function.
Biochemical and Physiological Effects:
4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to increase the density of AMPA receptors in the hippocampus, a brain region involved in learning and memory. This increase in receptor density is thought to underlie the cognitive-enhancing effects of 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide. Additionally, 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to increase the release of acetylcholine in the prefrontal cortex, another brain region involved in cognitive function.
实验室实验的优点和局限性
One advantage of 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide is its specificity for AMPA receptors, which allows for targeted modulation of synaptic plasticity. However, 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has a relatively short half-life and requires frequent dosing, which can be a limitation in experimental settings.
未来方向
Future research on 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide could focus on its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the development of longer-acting ampakines could overcome the limitations of 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide in experimental settings. Finally, the development of selective modulators of specific AMPA receptor subtypes could provide more targeted modulation of synaptic plasticity.
科学研究应用
4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in cognitive enhancement. Studies have shown that 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide can improve memory consolidation and retrieval in animal models. In humans, 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to improve cognitive function in healthy individuals and in patients with cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
4-cyclohexyl-N-(2-methoxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3OS/c1-18-12-7-15-14(19)17-10-8-16(9-11-17)13-5-3-2-4-6-13/h13H,2-12H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYZLQNVWFUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-N-(2-methoxyethyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[3-(4-chlorophenyl)-3-oxopropyl]amino}-N,N-diethylbenzamide](/img/structure/B4761888.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4761894.png)
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B4761901.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4761919.png)
![N-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4761920.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4761934.png)

![2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4761944.png)
![9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4761948.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761956.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4761973.png)
![6-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4761977.png)
![ethyl 2-[allyl(3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4761990.png)